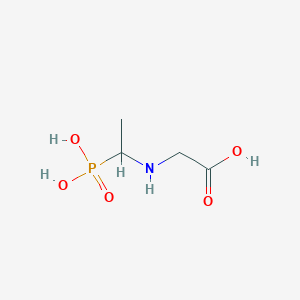
N-(1-Phosphonoethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phosphonoethyl)glycine is an organophosphorus compound that has garnered significant attention due to its unique chemical properties and applications It is a derivative of glycine, where the amino group is substituted with a phosphonoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phosphonoethyl)glycine can be achieved through several methods. One common approach involves the reaction of glycine with phosphorous acid and formaldehyde under acidic conditions. This method typically requires a catalyst to facilitate the reaction and improve yield .
Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid. This process is often preferred in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, the synthesis of this compound often involves the use of environmentally friendly oxidants and catalysts to minimize waste and energy consumption. The choice of synthesis procedure can significantly impact the purity of the final product and the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phosphonoethyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound back to its reduced state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
N-(1-Phosphonoethyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of herbicides and other agrochemical products.
Mechanism of Action
The mechanism of action of N-(1-Phosphonoethyl)glycine involves its interaction with specific molecular targets and pathways. In plants, it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, which is involved in the synthesis of aromatic amino acids. This inhibition disrupts protein synthesis and leads to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
N-(Phosphonomethyl)glycine:
Phosphonic Acid Derivatives: These compounds share similar chemical properties and are used in various industrial applications.
Uniqueness
Its ability to inhibit key enzymes in biological systems makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Properties
CAS No. |
84044-01-9 |
|---|---|
Molecular Formula |
C4H10NO5P |
Molecular Weight |
183.10 g/mol |
IUPAC Name |
2-(1-phosphonoethylamino)acetic acid |
InChI |
InChI=1S/C4H10NO5P/c1-3(11(8,9)10)5-2-4(6)7/h3,5H,2H2,1H3,(H,6,7)(H2,8,9,10) |
InChI Key |
JHBFOISHSQMPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(NCC(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
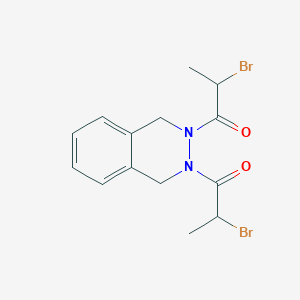
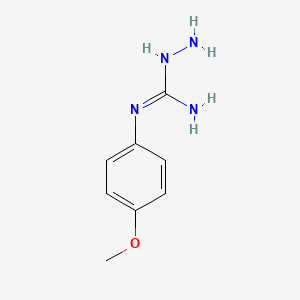
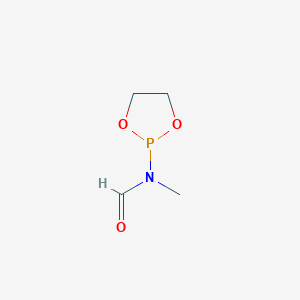
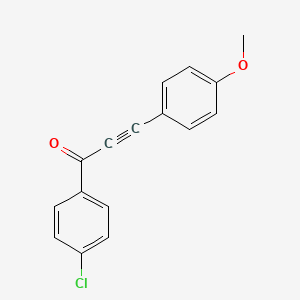
![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)

![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
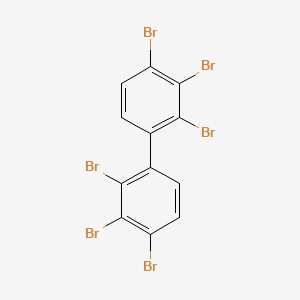
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)

![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)

